molecular formula C20H30N2O4S B14457027 N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide CAS No. 74804-80-1

N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide

Cat. No.: B14457027
CAS No.: 74804-80-1
M. Wt: 394.5 g/mol
InChI Key: YXGSXDZVUKSAEU-UHFFFAOYSA-N
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Description

N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide is a compound belonging to the class of benzoylthiourea derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and antitumor properties . The compound’s structure consists of a benzamide core with three ethoxy groups at the 3, 4, and 5 positions, and a cyclohexylcarbamothioyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with cyclohexylamine and ammonium thiocyanate to yield the desired product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to its ability to inhibit the proliferation of epimastigotes and amastigotes of Trypanosoma cruzi . The compound may also interfere with the parasite’s metabolic pathways, leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of three ethoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

74804-80-1

Molecular Formula

C20H30N2O4S

Molecular Weight

394.5 g/mol

IUPAC Name

N-(cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide

InChI

InChI=1S/C20H30N2O4S/c1-4-24-16-12-14(13-17(25-5-2)18(16)26-6-3)19(23)22-20(27)21-15-10-8-7-9-11-15/h12-13,15H,4-11H2,1-3H3,(H2,21,22,23,27)

InChI Key

YXGSXDZVUKSAEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2CCCCC2

Origin of Product

United States

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